molecular formula C12H13ClN4O2 B15122089 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole

Cat. No.: B15122089
M. Wt: 280.71 g/mol
InChI Key: CHTHBPDUQLWRMU-UHFFFAOYSA-N
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Description

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Azetidine ring formation: The azetidine ring is synthesized by reacting an appropriate amine with an epoxide under basic conditions.

    Coupling of the pyrazole and azetidine rings: This step involves the formation of a carbonyl linkage between the two rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the oxazole ring: The final step involves the cyclization of a suitable precursor to form the oxazole ring, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce dechlorinated compounds, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist/antagonist by mimicking or blocking the natural ligand.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-methyl-1,2-oxazole: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the chloro group, pyrazole ring, azetidine ring, and oxazole ring in a single molecule provides a unique platform for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C12H13ClN4O2/c1-8-2-11(15-19-8)12(18)16-4-9(5-16)6-17-7-10(13)3-14-17/h2-3,7,9H,4-6H2,1H3

InChI Key

CHTHBPDUQLWRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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